2,5-Dimethyl-3-furohydrazide hydrochloride chemical structure and molecular weight
2,5-Dimethyl-3-furohydrazide hydrochloride chemical structure and molecular weight
An In-Depth Technical Guide to 2,5-Dimethyl-3-furohydrazide Hydrochloride
Introduction
In the landscape of medicinal chemistry and drug development, the hydrazide functional group (R-CO-NHNH₂) stands out as a critical structural motif and a versatile synthetic intermediate.[1][2] Hydrazides are precursors to a vast array of heterocyclic compounds and hydrazone derivatives, many of which exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide provides a detailed technical overview of a specific hydrazide derivative, 2,5-Dimethyl-3-furohydrazide hydrochloride, a compound of interest for researchers engaged in the synthesis of novel chemical entities for pharmaceutical applications. As a Senior Application Scientist, this document aims to deliver not just data, but a foundational understanding of the molecule's structure, synthesis, and potential utility, grounded in established chemical principles.
Chemical Identity and Molecular Structure
2,5-Dimethyl-3-furohydrazide hydrochloride is the hydrochloride salt of the parent compound, 2,5-dimethylfuran-3-carbohydrazide. The core structure consists of a furan ring substituted with two methyl groups at positions 2 and 5, and a carbohydrazide group at position 3. The addition of hydrochloric acid results in the formation of a salt, which typically enhances the compound's stability and solubility in aqueous media.
The chemical structure can be visualized as follows:
Caption: Chemical structure of 2,5-Dimethyl-3-furohydrazide hydrochloride.
Physicochemical Properties
A summary of the key identifiers and properties for the compound and its parent hydrazide is provided below. This data is essential for experimental design, including reaction stoichiometry, solubility tests, and analytical characterization.
| Property | Value (Hydrochloride Salt) | Value (Parent Hydrazide) | Source |
| CAS Number | 2103392-15-8 | 159881-93-3 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O₂ · HCl | C₇H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 191.63 g/mol | 154.17 g/mol | [3][4] |
| IUPAC Name | N/A | 2,5-dimethylfuran-3-carbohydrazide | [4] |
Proposed Synthetic Pathway
The synthesis of hydrazides is a well-established process in organic chemistry, typically proceeding from a carboxylic acid precursor.[5] For 2,5-Dimethyl-3-furohydrazide hydrochloride, a logical and efficient synthesis starts with 2,5-Dimethyl-3-furoic acid. The overall process involves the activation of the carboxylic acid, followed by reaction with hydrazine, and finally, salt formation.
The most common laboratory-scale synthesis involves a two-step protocol:
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Esterification: The starting material, 2,5-Dimethyl-3-furoic acid[6], is first converted to its corresponding methyl or ethyl ester. This reaction is typically catalyzed by a strong acid (e.g., H₂SO₄) in the presence of the respective alcohol (methanol or ethanol) under reflux. This step converts the carboxylic acid into a more reactive form for the subsequent hydrazinolysis.
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Hydrazinolysis and Salt Formation: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O). This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group to form the desired 2,5-Dimethyl-3-furohydrazide.[5] The crude hydrazide can then be purified and treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the final hydrochloride salt, which can be isolated via filtration.
Caption: Proposed synthetic workflow for 2,5-Dimethyl-3-furohydrazide hydrochloride.
Experimental Protocol: Synthesis from Ester
This protocol outlines the hydrazinolysis of a generic furoate ester to the hydrazide.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ester (e.g., Methyl 2,5-dimethyl-3-furoate) in a suitable solvent such as ethanol.
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Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting crude product can often be precipitated by adding cold water. The solid is then collected by filtration, washed with water, and dried.
-
Salt Formation: Dissolve the purified 2,5-Dimethyl-3-furohydrazide in a minimal amount of a suitable solvent (e.g., ethanol). Add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether) dropwise until precipitation is complete.
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Final Product: Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent like diethyl ether to remove any excess acid, and dry under vacuum.
Potential Applications in Research and Drug Development
The primary value of 2,5-Dimethyl-3-furohydrazide hydrochloride in a research context is its role as a versatile chemical building block.[1] The hydrazide moiety is a nucleophile that can readily react with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form stable hydrazone linkages.
Key Applications:
-
Synthesis of Hydrazone Libraries: Hydrazones are a privileged scaffold in medicinal chemistry. By reacting 2,5-Dimethyl-3-furohydrazide with a diverse panel of aldehydes and ketones, researchers can rapidly generate a library of novel compounds for biological screening.[2]
-
Precursor for Heterocyclic Synthesis: Hydrazides are key precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.[1] These ring systems are core components of many approved drugs. For instance, a common synthetic route involves the cyclization of an acyl hydrazide with a 1,3-dicarbonyl compound to yield pyrazole derivatives.[7]
-
Fragment-Based Drug Discovery: The 2,5-dimethylfuran core attached to the hydrazide linker can serve as a molecular fragment in fragment-based screening campaigns to identify initial hits against a biological target.
Safety and Handling
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General Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood.[8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Hazard Profile: Based on related compounds, potential hazards may include skin and eye irritation.[10] Avoid inhalation of dust and direct contact with skin and eyes.[8][9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8]
Disclaimer: This information is for guidance only. Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- Wiley-VCH. (n.d.). Supporting Information.
- NextSDS. (n.d.). 2,5-DIMETHYL-N'-(1-(4-PYRIDINYL)ETHYLIDENE)-3-FUROHYDRAZIDE.
- MilliporeSigma. (2026, March 5). Safety Data Sheet.
- Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet.
- Tokyo Chemical Industry. (2025, June 12). Safety Data Sheet.
- Cayman Chemical. (2024, September 17). Safety Data Sheet.
- Hit2Lead. (n.d.). 2,5-dimethyl-3-furohydrazide hydrochloride.
- PubChem. (2026, March 14). 2,5-Dimethylfuran-3-carbohydrazide.
- Ribeiro, C. M. R., et al. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
- PubChem. (2025, April 14). 2,5-Dimethyl-3-furoic acid.
- Mali, S. N., et al. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Semantic Scholar.
- Asian Journal of Green Chemistry. (2023, April 28). A Review on Synthesis of Carbohydrazide Derivatives.
- Ko, I., et al. (2026, February 25). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ResearchGate.
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